dimethyl 1H-pyrazole-4,5-dicarboxylate
Overview
Description
Dimethyl 1H-pyrazole-4,5-dicarboxylate is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Mechanism of Action
Target of Action
Dimethyl 1H-pyrazole-4,5-dicarboxylate is a complex organic compound that is often used as a building block in organic synthesis
Mode of Action
It’s known that pyrazole derivatives can exhibit a wide range of biological activities, such as anti-inflammatory, antimicrobial activity, and inhibition of certain enzymes . The exact interaction of this compound with its targets and the resulting changes would depend on the specific biological context.
Biochemical Pathways
Pyrazole derivatives are known to be involved in a variety of biochemical pathways due to their diverse biological activities . The specific pathways affected by this compound would depend on its biological targets.
Pharmacokinetics
Theoretical admet studies of pyrazolopyrazine derivatives, which are structurally similar to this compound, have predicted suitable pharmacokinetic phases .
Result of Action
Some pyrazole derivatives have been found to have antiproliferative effects on certain cell lines . The specific effects of this compound would depend on its biological targets and the context in which it is used.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 1H-pyrazole-4,5-dicarboxylate typically involves the reaction of 2-amino-3,5-dimethylpyrazine with dimethyl carbonate in the presence of a base. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1H-pyrazole-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole-4,5-dicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Pyrazole-4,5-dicarboxylic acid.
Reduction: Pyrazole-4,5-dimethanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 1H-pyrazole-4,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of agrochemicals and functional materials.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A structurally similar compound with different functional groups.
Pyrazole-4,5-dicarboxylic acid: The oxidized form of dimethyl 1H-pyrazole-4,5-dicarboxylate.
Pyrazolo[1,5-a]pyrimidines: Compounds with a fused pyrazole-pyrimidine ring system.
Uniqueness
This compound is unique due to its dual ester functional groups, which provide versatility in chemical modifications.
Properties
IUPAC Name |
dimethyl 1H-pyrazole-4,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-12-6(10)4-3-8-9-5(4)7(11)13-2/h3H,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPCNHQXWVYNJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NN=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40296268 | |
Record name | dimethyl 1H-pyrazole-4,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40296268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33090-46-9 | |
Record name | 33090-46-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108598 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | dimethyl 1H-pyrazole-4,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40296268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dimethyl 1H-pyrazole-3,4-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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